molecular formula C6H10O3 B2538235 1-(1,4-Dioxan-2-yl)ethan-1-one CAS No. 15957-23-0

1-(1,4-Dioxan-2-yl)ethan-1-one

Cat. No. B2538235
Key on ui cas rn: 15957-23-0
M. Wt: 130.143
InChI Key: UBUGZBNRJIFIRK-UHFFFAOYSA-N
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Patent
US09085583B2

Procedure details

To a solution of benzoic peroxide (20 g, 141 mmol) in 200 mL 1,4-dioxane at room temperature under nitrogen atmosphere was added biacetyl (24.3 g, 282 mmol). After the addition, the mixture was heated to reflux and stirred for 24 hours. The reaction mixture was cooled to 0° C. The pH was adjusted to around 9 by progressively adding 2N sodium hydroxide below 0° C., extracted with 2-methoxy-2-methylpropane (10 mL×3), and concentrated to give 1-(1,4-dioxan-2-yl)ethanone (13 g, 36%) as a yellow oil which was used directly in the next step without purification.
[Compound]
Name
peroxide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]([CH3:6])=[O:5])([CH3:3])=[O:2].[OH-].[Na+].[O:9]1CCO[CH2:11][CH2:10]1>>[O:2]1[CH2:11][CH2:10][O:9][CH2:3][CH:1]1[C:4](=[O:5])[CH3:6] |f:1.2|

Inputs

Step One
Name
peroxide
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
24.3 g
Type
reactant
Smiles
C(=O)(C)C(=O)C
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
EXTRACTION
Type
EXTRACTION
Details
extracted with 2-methoxy-2-methylpropane (10 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O1C(COCC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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